molecular formula C23H23NO5 B6169723 rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis CAS No. 2752192-00-8

rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis

Cat. No. B6169723
CAS RN: 2752192-00-8
M. Wt: 393.4
InChI Key:
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Description

Rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4. The purity is usually 95.
BenchChem offers high-quality rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis involves the synthesis of the pyrano[2,3-c]pyrrole ring system followed by the introduction of the fluorenyl group and the carboxylic acid moiety.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyran-3-carbaldehyde", "ethyl acetoacetate", "ammonium acetate", "9H-fluorene", "methyl chloroformate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of pyrano[2,3-c]pyrrole ring system", "a. Mix 4-methyl-2-oxo-2H-pyran-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol and reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Wash the solid product with diethyl ether and dry under vacuum to obtain the pyrano[2,3-c]pyrrole ring system.", "Step 2: Introduction of fluorenyl group", "a. Dissolve the pyrano[2,3-c]pyrrole ring system in dry tetrahydrofuran.", "b. Add 9H-fluorene and sodium hydride to the reaction mixture and reflux for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with diethyl ether and dry under vacuum to obtain the pyrano[2,3-c]pyrrole ring system with the fluorenyl group.", "Step 3: Introduction of carboxylic acid moiety", "a. Dissolve the pyrano[2,3-c]pyrrole ring system with the fluorenyl group in dry dichloromethane.", "b. Add methyl chloroformate and triethylamine to the reaction mixture and stir for 24 hours.", "c. Add hydrochloric acid to the reaction mixture and extract with dichloromethane.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis." ] }

CAS RN

2752192-00-8

Product Name

rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid, cis

Molecular Formula

C23H23NO5

Molecular Weight

393.4

Purity

95

Origin of Product

United States

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